His-Ala-Glu

Descripción general

Descripción

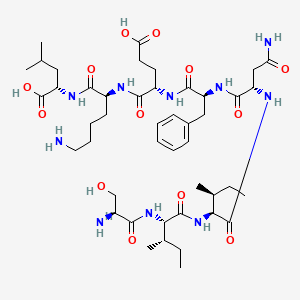

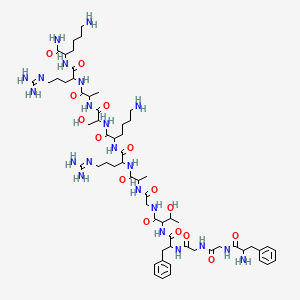

“His-Ala-Glu” is a tripeptide composed of the amino acids Histidine (His), Alanine (Ala), and Glutamic acid (Glu). Peptides are short chains of amino acid monomers linked by peptide (amide) bonds . They play various roles in the human body, including acting as hormones, neurotransmitters, and cell signaling molecules .

Synthesis Analysis

Peptides like “His-Ala-Glu” are synthesized by forming peptide bonds between the amino group of one amino acid and the carboxyl group of another . This process is called peptide bond formation or amide synthesis . The synthesis of peptides can be complex due to the possibility of forming different peptide sequences. For instance, a mixture of alanine and glycine could generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala .Molecular Structure Analysis

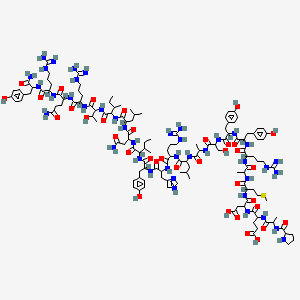

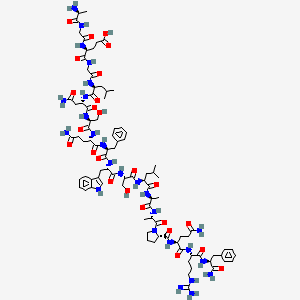

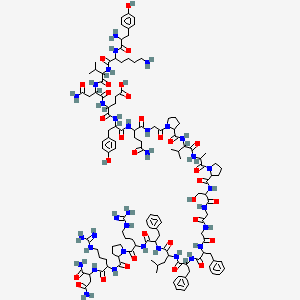

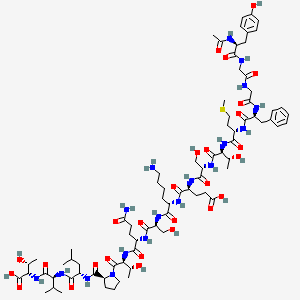

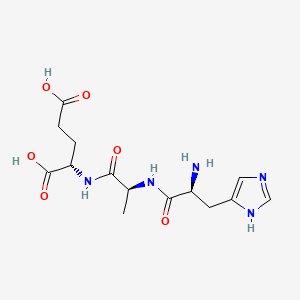

The molecular structure of “His-Ala-Glu” is determined by the properties of its constituent amino acids. The molecular formula of this tripeptide is C20H28N8O7 . The peptide bond in “His-Ala-Glu” is planar, and the configuration about the C-N bond is usually trans .Chemical Reactions Analysis

Peptides undergo various chemical reactions, including hydrolysis, which breaks the peptide bond. The hydrolysis of peptides can be catalyzed by enzymes known as proteases . The peptide “His-Ala-Glu” would also undergo similar reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “His-Ala-Glu” would be determined by the properties of its constituent amino acids. For instance, the isoelectric point, net charge, and hydrophobicity of the peptide would depend on the properties of Histidine, Alanine, and Glutamic acid .Aplicaciones Científicas De Investigación

Interaction with Wheat Histones

Research by (Fedoreyeva et al., 2013) found that short peptides, including those with sequences like His-Ala-Glu, can bind with FITC-labeled wheat histones. This interaction is site-specific and influenced by the nature of the histone and the primary structure of the peptides. The study suggests that such interactions could serve as control mechanisms in chromatin for the regulation of gene activity.

Role in Enzyme Function

(Sideraki et al., 1996) demonstrated that mutations in amino acids like His and Glu, which are components of the His-Ala-Glu sequence, do not significantly alter the secondary or tertiary structure of enzymes. The study indicates the importance of these amino acids in proper enzymatic function.

Structural Analysis of Proteins

(Eng et al., 1990) studied a peptide with an amino-terminal histidyl structure, similar to His-Ala-Glu, and its role in the structural analysis of proteins. They found significant homology with other peptides, highlighting the importance of these amino acids in understanding protein structures.

Charge-Relay System in Permease

(Carrasco et al., 1986) found that mutations in amino acids like His and Glu can abolish certain functions in the lac permease of Escherichia coli, suggesting their role as components of a charge-relay system vital for the function of this protein.

DNA-Binding Proteins

(Delange et al., 1981) studied the DNA-binding protein HTa, which includes amino acids like His, Ala, and Glu. This research aids in understanding how these amino acids contribute to the binding and regulation of DNA.

Structural Studies in Hormonal Proteins

(Ray et al., 1993) researched the structure of a biologically active domain of a hormone, highlighting the role of amino acids like Ala and His. This study helps in comprehending the structural aspects of hormonal proteins.

Growth Hormone Release

(Bowers et al., 1984) showed that a synthetic hexapeptide including His can elicit the release of growth hormone. This research contributes to the understanding of hormonal regulation and its potential applications in animal growth and development.

Mimicking Acetylcholinesterase in Pesticide Extraction

(Mascini et al., 2008) developed peptides, including ones with sequences like His-Glu, to mimic acetylcholinesterase for pesticide extraction. This innovative approach demonstrates the application of these amino acids in environmental science and agriculture.

Catalysis in Peroxidase Reaction

(Tanaka et al., 1996) discovered that amino acids like Glu can act as a catalyst in peroxidase reactions. This finding is significant in understanding enzymatic mechanisms and their applications in biotechnology.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O6/c1-7(12(22)19-10(14(24)25)2-3-11(20)21)18-13(23)9(15)4-8-5-16-6-17-8/h5-7,9-10H,2-4,15H2,1H3,(H,16,17)(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t7-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPFGFUGETYOSY-HGNGGELXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

His-Ala-Glu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.